molecular formula C11H13N3O2S2 B11167620 N-(5-Phenethyl-[1,3,4]thiadiazol-2-yl)-methanesulfonamide

N-(5-Phenethyl-[1,3,4]thiadiazol-2-yl)-methanesulfonamide

Cat. No.: B11167620
M. Wt: 283.4 g/mol
InChI Key: WBASOOORRVOVBP-UHFFFAOYSA-N
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Description

N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide is a chemical compound with the molecular formula C11H13N3O2S2. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide typically involves the reaction of 2-phenylethylamine with thiocarbohydrazide under specific conditions to form the thiadiazole ring. This intermediate is then reacted with methanesulfonyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts or specific temperature controls to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide involves its interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide
  • N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide

Uniqueness

N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide is unique due to its specific structural features and the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C11H13N3O2S2

Molecular Weight

283.4 g/mol

IUPAC Name

N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide

InChI

InChI=1S/C11H13N3O2S2/c1-18(15,16)14-11-13-12-10(17-11)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,14)

InChI Key

WBASOOORRVOVBP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NN=C(S1)CCC2=CC=CC=C2

solubility

29.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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